molecular formula C24H18ClN5O3 B2977181 N-(4-chlorophenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide CAS No. 1189933-37-6

N-(4-chlorophenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide

Cat. No.: B2977181
CAS No.: 1189933-37-6
M. Wt: 459.89
InChI Key: QGFLKHKKTBMBRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a synthetic organic compound with a molecular formula of C24H18ClN5O3 and a molecular weight of 459.9 g/mol . This complex molecule features a [1,2,4]triazolo[4,3-a]quinoxalin core, a scaffold of significant interest in medicinal chemistry and agrochemical research due to its potential for diverse biological activity. While specific biological data for this compound is proprietary, research into structurally related [1,2,4]triazolo[4,3-a]quinoxaline derivatives suggests broad potential application areas. Compounds within this class are frequently investigated for their fungicidal properties, as similar structures are explored in synergistically effective fungicide compositions . Furthermore, acetamide derivatives containing chlorophenyl groups have demonstrated significant bioactive potential in other contexts. For instance, some have been identified as strong inhibitors of osteoclastogenesis, the process of bone resorption, highlighting their value in early-stage research for bone disease treatment . Researchers may find this compound valuable as a building block or reference standard in these and other discovery pipelines. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[4-(2-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN5O3/c1-15-6-2-5-9-20(15)33-23-22-28-29(14-21(31)26-17-12-10-16(25)11-13-17)24(32)30(22)19-8-4-3-7-18(19)27-23/h2-13H,14H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFLKHKKTBMBRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a synthetic compound with potential pharmacological applications. This article explores its biological activity, focusing on its anti-inflammatory and anticancer properties based on various research findings.

  • Molecular Formula : C24_{24}H18_{18}ClN5_5O3_3
  • Molecular Weight : 459.9 g/mol
  • CAS Number : 1189933-37-6

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, indicating its potential as an anti-inflammatory and anticancer agent.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory effects of compounds related to triazoloquinoxalines. For instance, derivatives exhibiting structural similarities to this compound have shown significant inhibition of nitric oxide (NO) release in lipopolysaccharide (LPS)-induced macrophage models. The mechanisms of action involve:

  • Inhibition of cyclooxygenase-2 (COX-2)
  • Downregulation of inflammatory cytokines such as TNF-α and IL-6
  • Modulation of the mitogen-activated protein kinases (MAPK) signaling pathway .

Anticancer Activity

The anticancer potential of similar compounds has been assessed through the National Cancer Institute's 60-cell line screening protocol. Notably, compounds with structural motifs akin to this compound demonstrated varying degrees of cytotoxicity against cancer cell lines. For example:

  • Compounds showed mean growth inhibition percentages ranging from 46.61% to 66.23% at specific concentrations.
  • The GI50_{50} values were reported between 0.40 μM and 15.8 μM for selected derivatives .

Data Tables

Activity Type Mechanism Reference
Anti-inflammatoryInhibition of COX-2 and downregulation of cytokines
AnticancerCytotoxicity against cancer cell lines

Case Studies

  • In Vivo Anti-inflammatory Study : A derivative similar to this compound was tested in a carrageenan-induced paw edema model. The results indicated a significant reduction in paw swelling compared to control groups treated with standard anti-inflammatory drugs .
  • Anticancer Efficacy : A study involving a series of quinoxaline derivatives demonstrated that certain compounds exhibited potent anticancer activity against multiple cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

Comparison with Similar Compounds

Comparative Analysis Table

Compound Class Molecular Weight (g/mol) Key Substituents Notable Properties/Activities
Target Compound ~420 (estimated) o-Tolyloxy, 4-chlorophenyl High lipophilicity, steric bulk
Triazoloquinoxaline () 367.79 Methyl, 4-chlorophenyl Lower steric hindrance
Quinazolinone () 415.44 Sulfamoylphenyl, thioacetamide Antioxidant potential
Triazolopyrazine () ~350 (estimated) Phenoxy, acetamide Moderate yield, high melting point

Research Findings and Implications

  • Synthetic Challenges : The o-tolyloxy group in the target compound may complicate synthesis due to steric effects, as seen in lower yields for structurally complex analogues (e.g., 51% in vs. 87% in ) .
  • Biological Activity: Quinazolinone derivatives () exhibit high melting points (>250°C), suggesting thermal stability beneficial for formulation. The target compound’s o-tolyloxy group could similarly enhance stability but reduce aqueous solubility .
  • Safety Profile: Analogues like 2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide () highlight standard safety protocols for acetamide derivatives, including precautions for inhalation and skin contact .

Q & A

Q. What are the standard synthetic routes for this compound, and what intermediates are critical?

The synthesis typically involves constructing the [1,2,4]triazolo[4,3-a]quinoxaline core via cyclization of precursor quinoxaline derivatives. A key step includes introducing the o-tolyloxy group through nucleophilic aromatic substitution or palladium-catalyzed coupling. For example, similar triazoloquinoxaline derivatives are synthesized using chloroacetyl chloride and amine intermediates under controlled temperatures (20–25°C) in dioxane, followed by recrystallization for purification .

Q. Which spectroscopic methods are essential for structural characterization?

Nuclear Magnetic Resonance (NMR: 1H, 13C) and High-Resolution Mass Spectrometry (HRMS) are critical. For instance, 1H NMR in DMSO-d6 can resolve aromatic protons and confirm substituent positions (e.g., chlorophenyl and triazoloquinoxaline moieties) . Infrared (IR) spectroscopy helps identify carbonyl (C=O) and amide (N–H) functional groups .

Q. How is preliminary biological activity screening conducted?

In vitro cytotoxicity assays using tumor cell lines (e.g., Caco-2, HePG-2) are standard. Dose-response curves (IC50 values) and apoptosis markers (e.g., caspase-3 activation) are evaluated. Evidence from similar triazoloquinoxalines shows Topo II inhibition and DNA intercalation as primary mechanisms .

Advanced Research Questions

Q. What strategies optimize low yields in the triazoloquinoxaline cyclization step?

Yield improvements may involve solvent optimization (e.g., switching from dioxane to DMF for better solubility) or using Pd-catalyzed reductive cyclization with formic acid derivatives as CO surrogates. Temperature gradients (e.g., 80–120°C) and catalyst screening (e.g., Pd(OAc)₂ vs. PdCl₂) can also enhance efficiency .

Q. How do structural modifications (e.g., substituent variation) affect bioactivity?

Structure-Activity Relationship (SAR) studies compare analogs with altered substituents (e.g., replacing o-tolyloxy with fluorophenyl). Computational docking into Topo II or kinase domains (e.g., bromodomains) identifies critical interactions. For example, bulky substituents at the 4-position of triazoloquinoxaline improve DNA binding affinity .

Q. What in vivo models are suitable for pharmacokinetic and toxicity profiling?

Rodent models (e.g., BALB/c mice) assess bioavailability, half-life, and organ toxicity. Microsomal stability tests (e.g., liver S9 fractions) predict metabolic pathways. Advanced formulations (e.g., PEGylated nanoparticles) may address solubility issues noted in similar acetamide derivatives .

Methodological and Contradiction Analysis

Q. How to resolve discrepancies in reported cytotoxicity data across cell lines?

Contradictions may arise from assay conditions (e.g., serum concentration, incubation time). Standardize protocols using the MTT assay with matched cell passage numbers. Cross-validate with clonogenic survival assays and orthogonal methods (e.g., flow cytometry for cell cycle arrest) .

Q. What purification techniques address byproduct formation during amide coupling?

Reverse-phase HPLC (C18 column) with gradient elution (acetonitrile/water + 0.1% TFA) effectively separates byproducts. For scale-up, flash chromatography (silica gel, ethyl acetate/hexane) is preferred. Recrystallization from ethanol-DMF mixtures (9:1) improves purity to >95% .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

Use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, wash immediately with soap/water. For inhalation exposure, move to fresh air and seek medical attention. Store at –20°C in airtight containers to prevent hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.